

Technical Guide: Spectroscopic Profiling of 2-(2,5-Dimethylphenyl)pyrrolidine[1]

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Compound of Interest

Compound Name:	2-(2,5-Dimethylphenyl)pyrrolidine
CAS No.:	367280-98-6
Cat. No.:	B2861764

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Executive Summary & Compound Identity

2-(2,5-Dimethylphenyl)pyrrolidine is a chiral, nitrogen-containing heterocycle often utilized as a specialized intermediate in the synthesis of central nervous system (CNS) active agents and as a chiral auxiliary in asymmetric catalysis. Its structural core consists of a saturated pyrrolidine ring substituted at the C2 position by a 2,5-dimethylphenyl moiety.

- IUPAC Name: **2-(2,5-dimethylphenyl)pyrrolidine**[1][2]
- CAS Number: 367280-98-6[1]
- Molecular Formula: C₁₂H₁₇N
- Molecular Weight: 175.27 g/mol
- Key Structural Feature: Steric bulk at the ortho (2') and meta (5') positions of the phenyl ring, influencing the rotational barrier and NMR chemical shifts of the pyrrolidine ring.[1]

Synthesis & Sample Preparation Context

Expertise Note: The spectroscopic signals described below are highly dependent on the sample's acid/base state.^[1] The free base amine is an oil that readily absorbs CO₂; the hydrochloride salt is a stable solid.^[1] Data below refers to the free base in CDCl₃ unless otherwise noted.^[1]

Common Synthetic Route: The compound is typically synthesized via the nucleophilic addition of a 2,5-dimethylphenyl organometallic reagent (Lithium or Grignard) to a protected 2-pyrrolidone or imine precursor, followed by reduction or deprotection.^[1]

- Impurity Watch: Samples derived from reduction of pyrroles may contain traces of partially reduced dihydropyrroles (enamine signals in NMR).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the asymmetry introduced by the C2 chiral center and the specific substitution pattern of the aromatic ring.^[1]

¹H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is dominated by the diastereotopic nature of the pyrrolidine methylene protons and the specific 1,2,5-substitution pattern of the aromatic ring.^[1]

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Assignment Logic
Ar-H6'	7.15 – 7.25	Singlet (br) or d	1H	J ~ 1.5 (meta)	The proton at position 6' is isolated by the 5'-Me and 1'-linkage.[1] It is the most deshielded aromatic proton.[1]
Ar-H3', H4'	6.90 – 7.05	Multiplet/dd	2H	J ~ 7.8 (ortho)	H3' and H4' are adjacent. [1] Their shifts overlap due to similar electronic environments .[1]
C2-H	4.20 – 4.35	dd or triplet	1H	J ~ 7-9	The benzylic methine.[1] Deshielded by the aromatic ring and the nitrogen atom.[1]
C5-H ₂	2.95 – 3.20	Multiplet	2H	-	Methylene adjacent to Nitrogen.[1] Diastereotopic splitting may be observed.[1]

Ar-CH ₃	2.30 – 2.35	Singlet	3H	-	2'-Methyl group (ortho). [1] Slightly deshielded due to proximity to the ring.[1]
Ar-CH ₃	2.25 – 2.30	Singlet	3H	-	5'-Methyl group (meta). [1]
C3-H ₂	2.05 – 2.20	Multiplet	2H	-	Methylene beta to Nitrogen.[1]
C4-H ₂	1.60 – 1.90	Multiplet	2H	-	Methylene gamma to Nitrogen.[1]
N-H	1.80 – 2.50	Broad Singlet	1H	-	Exchangeable.[1] Shift varies with concentration and moisture. [1]

Key Diagnostic Feature: The absence of a para-proton coupling pattern and the presence of two distinct methyl singlets confirm the 2,5-substitution.[1] If the product were the 2,4-isomer, the aromatic splitting would show a distinct doublet-doublet-singlet pattern with different coupling constants.[1]

¹³C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum must show 12 distinct signals (unless accidental overlap occurs).[1]

- Aromatic Region (125 – 145 ppm):
 - Quaternary C (Ipso): ~142 ppm (Attached to pyrrolidine).[1]

- Quaternary C (C2', C5'): ~135 ppm and ~132 ppm (Methyl bearing).[1]
- Methine C (Ar-CH): Three signals between 126 – 130 ppm.[1]
- Aliphatic Region (20 – 65 ppm):
 - C2 (Methine): ~58 – 62 ppm. (Diagnostic peak for the connection point).[1][3][4]
 - C5 (Methylene): ~46 ppm.
 - C3 (Methylene): ~33 ppm.
 - C4 (Methylene): ~25 ppm.
 - Methyls: Two signals at ~19 ppm and ~21 ppm.[1]

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the molecular weight and the pyrrolidine core structure.[1]

Fragmentation Pathway (EI, 70 eV)

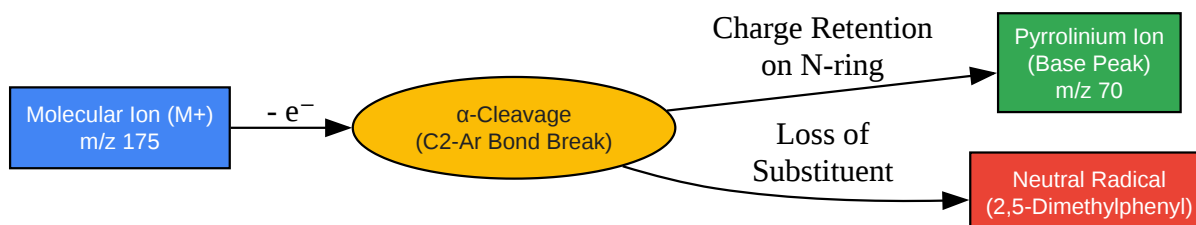
The fragmentation is driven by α -cleavage adjacent to the nitrogen atom.[1] This is the "self-validating" signature of 2-substituted pyrrolidines.[1]

- Molecular Ion (M^+): m/z 175 (Moderate intensity).[1]
- Base Peak: m/z 70.[1]
 - Mechanism:[5][6][7] Cleavage of the bond between the pyrrolidine C2 and the aromatic ring.[1] The charge is retained on the pyrrolinium ring fragment ($C_4H_8N^+$).[1]
- Secondary Ions:
 - m/z 174 ($M - H$): Loss of the benzylic hydrogen.[1]
 - m/z 160 ($M - CH_3$): Loss of a methyl group from the aromatic ring.[1]

- m/z 105: 2,5-Dimethylphenyl cation (less common in amine fragmentation but possible).[1]

Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway used for structural confirmation.



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Caption: Primary Electron Impact (EI) fragmentation pathway for **2-(2,5-dimethylphenyl)pyrrolidine**, showing the formation of the diagnostic m/z 70 base peak.

Infrared (IR) Spectroscopy

IR analysis is useful for determining the salt form (Free base vs. HCl) and confirming the substitution pattern.[1]

- N-H Stretch:
 - Free Base: Weak, broad band at 3300 – 3400 cm⁻¹. [1]
 - HCl Salt: Strong, broad absorption spanning 2800 – 3200 cm⁻¹ (ammonium band). [1]
- C-H Stretch:
 - Aromatic: Weak shoulder > 3000 cm⁻¹. [1]
 - Aliphatic: Strong bands at 2850 – 2980 cm⁻¹. [1]
- Aromatic Overtones:

- The 1,2,5-substitution pattern typically produces weak overtone bands in the 1600 – 2000 cm^{-1} region, though often obscured.[1]
- Fingerprint Region:
 - C=C Aromatic Ring Stretch: $\sim 1500 \text{ cm}^{-1}$ and $\sim 1600 \text{ cm}^{-1}$. [1]
 - C-N Stretch: $\sim 1100 - 1200 \text{ cm}^{-1}$. [1]

Analytical Workflow Summary

To validate a sample of **2-(2,5-dimethylphenyl)pyrrolidine**, follow this logical progression:

- Mass Spec (GC-MS): Confirm M^+ (175) and Base Peak (70). If Base Peak is 105, the structure may be the reversed isomer (an aniline derivative). [1]
- ^1H NMR: Verify the integration ratio of 3 (Aromatic) : 1 (Methine) : 6 (Methyls). Check for the "2,5-dimethyl" splitting pattern (lack of para-coupling). [1]
- IR: Confirm presence of secondary amine (N-H) and absence of Carbonyl (C=O) to rule out lactam precursors (e.g., 1-(2,5-dimethylphenyl)-2-pyrrolidone). [1]

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